molecular formula C14H22ClN3O4 B6175379 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride CAS No. 2503201-88-3

3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride

Cat. No. B6175379
CAS RN: 2503201-88-3
M. Wt: 331.8
InChI Key:
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Description

This compound is a rigid linker used in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation as well as chemical conjugates . It has an empirical formula of C14H21N3O4 and a molecular weight of 295.33 .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group, an imidazo[1,2-a]pyrazin ring, and a propanoic acid group . The exact 3D structure would require more detailed information or computational modeling to determine.


Physical And Chemical Properties Analysis

This compound is a powder with a quality level of 100. It’s suitable for use as a linker reagent and contains functional groups including a Boc group and a carboxylic acid. It should be stored at a temperature of 2-8°C .

Mechanism of Action

The compound acts as a rigid linker in PROTACs, impacting the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .

Future Directions

The use of this compound as a rigid linker in PROTAC development suggests it has potential in the field of targeted protein degradation. This could have implications for the treatment of various diseases, including cancer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride' involves the protection of the imidazopyrazine ring followed by the addition of a propanoic acid group. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "5H,6H,7H,8H-imidazo[1,2-a]pyrazine", "tert-butyl chloroformate", "propanoic acid", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Protection of the imidazopyrazine ring with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate", "Addition of propanoic acid to the protected imidazopyrazine ring using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP)", "Deprotection of the tert-butyl group using hydrochloric acid in diethyl ether", "Formation of the hydrochloride salt by addition of hydrochloric acid to the free carboxylic acid group in the presence of a base such as sodium bicarbonate", "Isolation of the product by filtration and washing with water and sodium chloride" ] }

CAS RN

2503201-88-3

Product Name

3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride

Molecular Formula

C14H22ClN3O4

Molecular Weight

331.8

Purity

95

Origin of Product

United States

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